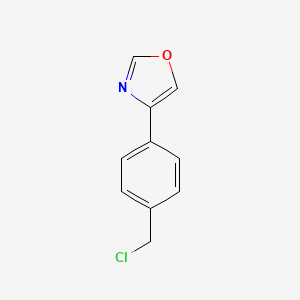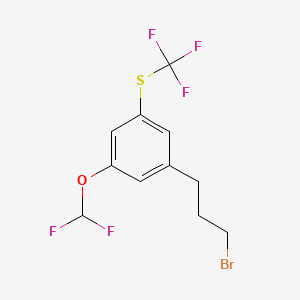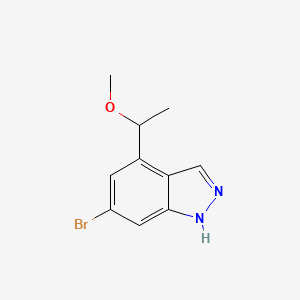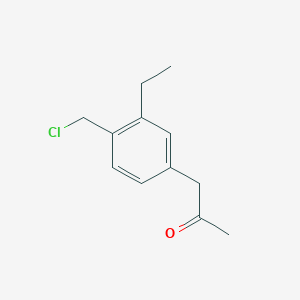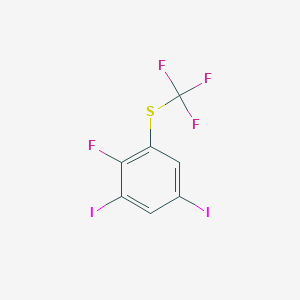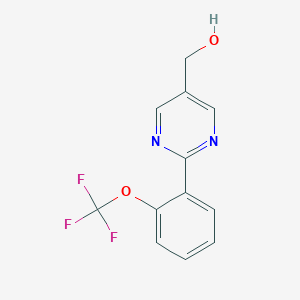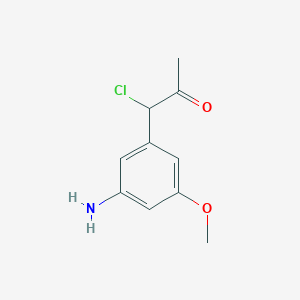
1-(3-Amino-5-methoxyphenyl)-1-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-5-methoxyphenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-methoxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the preparation of 3-amino-5-methoxybenzaldehyde, which is then subjected to a series of reactions to introduce the chloropropanone group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-5-methoxyphenyl)-1-chloropropan-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-5-methoxyphenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-5-methoxyphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of these biological targets, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Amino-5-methoxyphenyl)methanol: Similar structure but lacks the chloropropanone group.
(3-Amino-5-methoxyphenyl)acetic acid: Contains an acetic acid group instead of the chloropropanone moiety.
(4-Amino-3-methoxyphenyl)methanol: Similar but with different positioning of the amino and methoxy groups
Uniqueness
1-(3-Amino-5-methoxyphenyl)-1-chloropropan-2-one is unique due to the presence of the chloropropanone group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
1-(3-amino-5-methoxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(13)10(11)7-3-8(12)5-9(4-7)14-2/h3-5,10H,12H2,1-2H3 |
InChI-Schlüssel |
UXLAPZANGRWRTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=CC(=C1)OC)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


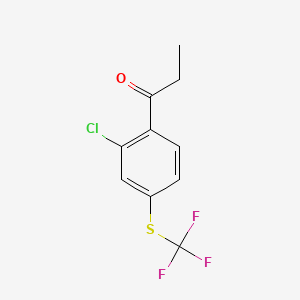

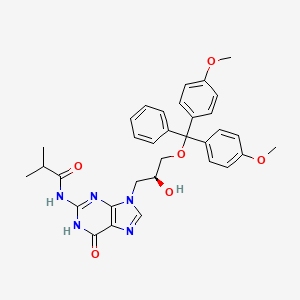
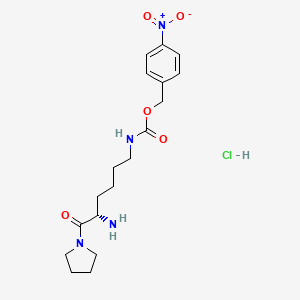

![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)
